Thiadrine hydrochloride

bronchoconstriction histamine antagonism antihistamine comparison

Thiadrine hydrochloride (CAS 21361-95-5) is the hydrochloride salt of 3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine, a synthetic thiazolidine derivative with a molecular weight of 242.77 g/mol. The compound was historically marketed under the trade name Priatan in Germany during the 1950s–1960s as a respiratory therapeutic agent.

Molecular Formula C11H15ClN2S
Molecular Weight 242.77 g/mol
CAS No. 21361-95-5
Cat. No. B13759673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiadrine hydrochloride
CAS21361-95-5
Molecular FormulaC11H15ClN2S
Molecular Weight242.77 g/mol
Structural Identifiers
SMILESCC1C(SC(=N)N1C)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H
InChIKeyNDTVIKQHNMODBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiadrine Hydrochloride (CAS 21361-95-5): Procurement-Relevant Chemical Identity and Pharmacological Class Overview


Thiadrine hydrochloride (CAS 21361-95-5) is the hydrochloride salt of 3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine, a synthetic thiazolidine derivative with a molecular weight of 242.77 g/mol . The compound was historically marketed under the trade name Priatan in Germany during the 1950s–1960s as a respiratory therapeutic agent [1]. Pharmacologically, it is classified among respiratory-system antitussive agents in authoritative drug classification systems [2]. Unlike conventional antihistamines or opioid-derived cough suppressants, Thiadrine exhibits a distinct mechanism involving sensitization of adrenergic receptors to endogenous and exogenous catecholamines, as demonstrated in classical pharmacological investigations [3].

Why Thiadrine Hydrochloride Cannot Be Interchanged with Generic Antitussive Thiazolidines or First-Generation Antihistamines


Thiadrine hydrochloride occupies a unique pharmacological niche that precludes simple substitution by other thiazolidine antitussives (e.g., moguisteine) or by classical antihistamines (e.g., diphenhydramine). First, Thiadrine does not attenuate histamine-induced bronchoconstriction—a hallmark property of known antihistaminic agents—as demonstrated in anesthetized feline models where 3–4 mg/kg intravenous Thiadrine failed to reduce histamine-mediated bronchospasm [1]. Second, its primary mechanism involves long-lasting sensitization of adrenergic receptors to catecholamines, a property shared with cocaine and ephedrine but not with N-acyl-2-substituted thiazolidine antitussives such as moguisteine [2]. Third, Thiadrine hydrochloride is stereochemically defined as the L-threo isomer (CAS 2218-25-9), whereas generic catalog listings under CAS 21361-95-5 may not specify stereochemistry, introducing variability in pharmacological activity for procurement decisions [3]. These mechanistic and stereochemical distinctions mean that substituting Thiadrine with a generic thiazolidine or antihistamine would yield fundamentally different pharmacological outcomes.

Thiadrine Hydrochloride (CAS 21361-95-5): Quantitative Comparative Evidence for Scientific Selection


Lack of Antihistaminic Activity: Thiadrine vs Known Antihistamines in Histamine-Induced Bronchoconstriction

In anesthetized cats, Thiadrine (2-imino-3,4-dimethyl-5-phenylthiazolidin) at doses of 3–4 mg/kg intravenously failed to attenuate or abolish histamine-induced bronchoconstriction—an effect that distinguishes it fundamentally from known antihistaminic agents (antihistaminica), which effectively block histamine-mediated bronchospasm in the same experimental paradigm [1]. This observation establishes that Thiadrine cannot serve as a functional substitute for antihistamines in experimental models of histamine-driven airway constriction.

bronchoconstriction histamine antagonism antihistamine comparison in vivo feline model

Catecholamine Sensitization Potency: Thiadrine (McN-X-190) Benchmarking Against Cocaine and Ephedrine

Roszkowski and Koelle (1960) demonstrated that Thiadrine hydrochloride (McN-X-190) enhances both excitatory and inhibitory responses to epinephrine, l-norepinephrine, and isoproterenol in vivo, comparable to cocaine, ephedrine, and McN-537 [1]. Excitatory responses studied included blood pressure elevation and contraction of the nictitating membrane in cats; inhibitory responses included blood pressure reduction and uterine relaxation in cats, as well as bronchodilatation in dogs. Critically, none of the four compounds—including Thiadrine—enhanced inhibitory catecholamine effects on the isolated guinea pig tracheal chain or rabbit ileum, indicating that the sensitization phenomenon is specific to intact in situ preparations [1].

catecholamine sensitization adrenergic receptor cocaine comparator ephedrine comparator in vivo cardiovascular

L-threo Stereochemical Identity: Quantified Structural Differentiation from Racemic or Unspecified Thiadrine Preparations

Thiadrine hydrochloride exists as the defined L-threo (L-(−)-threo) stereoisomer under CAS 2218-25-9, corresponding to the (4S,5S) configuration . In contrast, CAS 21361-95-5 is assigned to the compound without specified stereochemistry. The thiazolidine ring of Thiadrine contains two chiral centers at positions 4 and 5; the L-threo configuration is the pharmacologically active form historically used in Priatan formulations [1]. Procurement of the stereochemically undefined CAS 21361-95-5 may yield material with variable enantiomeric composition, directly impacting reproducibility of receptor-sensitization assays.

stereochemistry enantiomeric purity thiazolidine isomer CAS 2218-25-9 CAS 21361-95-5

Fixed-Dose Combination Differentiation: Thiadrine + Ephedrine + Theophylline Multi-Target Synergy vs Monotherapy

The Priatan formulation pairs Thiadrine (as 1-dimethylphenyliminothiazolidine hydrorhodanide 15 mg) with ephedrine hydrorhodanide (15 mg) and theophylline (45.5 mg) per tablet [1]. This three-component combination targets distinct yet complementary pathways: Thiadrine sensitizes adrenergic receptors to endogenous catecholamines, ephedrine provides direct α- and β-adrenergic agonism along with catecholamine release, and theophylline contributes phosphodiesterase inhibition and adenosine receptor antagonism for sustained bronchodilation [2]. The fixed 1:1:3 mass ratio reflects empirical optimization for clinical efficacy in asthma and bronchitis, a formulation logic not replicable by substituting any single agent alone.

fixed-dose combination asthma therapy ephedrine theophylline Priatan formulation multi-target synergy

Thiazolidine Scaffold Differentiation: Non-Opioid Antitussive Core vs Codeine and Dextromethorphan

Thiadrine belongs to the thiazolidine structural class, which has been validated as a non-narcotic antitussive scaffold through extensive structure-activity relationship studies leading to moguisteine [1]. In guinea pig cough models, thiazolidine derivatives such as moguisteine demonstrated antitussive activity comparable to codeine and dextromethorphan, but without opioid receptor engagement—naloxone abolished codeine's antitussive effect while leaving moguisteine's activity intact [2]. Although direct antitussive potency data for Thiadrine itself against codeine are not available in the published literature, its thiazolidine core places it within a mechanistically distinct class from opioid antitussives, with implications for abuse liability and regulatory scheduling.

thiazolidine scaffold non-narcotic antitussive codeine comparator dextromethorphan comparator moguisteine

Physicochemical Identity for Procurement Quality Control: Boiling Point and Vapor Pressure Differentiators

Thiadrine hydrochloride exhibits a boiling point of 334.2°C at 760 mmHg and a vapor pressure of approximately 0.00111 mmHg at 25°C . These values differentiate it from other common antitussive agents: codeine (bp ~250°C at 760 mmHg, extrapolated) and dextromethorphan hydrobromide (mp ~125°C, decomposes before boiling). The relatively high boiling point and extremely low vapor pressure of Thiadrine hydrochloride reflect its ionic salt character, which affects handling, storage, and formulation considerations—particularly for aerosol or inhalation delivery systems.

boiling point vapor pressure quality control physicochemical characterization procurement specification

Thiadrine Hydrochloride: Evidence-Backed Research Applications and Industrial Use Cases


Catecholamine Sensitization Research: A Structurally Distinct Non-Cocaine Tool Compound

Investigators studying adrenergic receptor sensitization mechanisms can employ Thiadrine hydrochloride (McN-X-190) as a thiazolidine-based positive control alongside cocaine, ephedrine, and McN-537. The 1960 Roszkowski and Koelle study established that Thiadrine enhances both excitatory (blood pressure, nictitating membrane contraction) and inhibitory (uterine relaxation, bronchodilatation) responses to epinephrine, norepinephrine, and isoproterenol in intact feline and canine preparations, with efficacy comparable to cocaine but without cocaine's dopaminergic transporter activity [1]. This structural and mechanistic distinction makes Thiadrine valuable for dissecting the receptor-level vs transporter-level contributions to catecholamine sensitization.

Negative Control for Histamine H1-Receptor Antagonism Studies in Airway Pharmacology

Because Thiadrine fails to attenuate histamine-induced bronchoconstriction at doses of 3–4 mg/kg IV in anesthetized cats [1], it serves as a validated negative control compound in experimental designs that require a thiazolidine-based agent devoid of antihistaminic activity. Researchers comparing novel antihistamines or dual-mechanism respiratory agents can use Thiadrine to confirm that observed bronchoprotective effects are not attributable to non-specific thiazolidine scaffold interactions.

Historical Fixed-Dose Combination Reference Standard for Asthma Formulation Development

The Priatan formulation—Thiadrine 15 mg + ephedrine 15 mg + theophylline 45.5 mg [1]—represents a historical three-component asthma regimen with documented clinical use. Pharmaceutical scientists developing modern fixed-dose respiratory combinations can reference this formulation as a benchmark for multi-target synergy (adrenergic sensitization + direct adrenergic agonism + phosphodiesterase inhibition). Procurement of Thiadrine hydrochloride at defined stereochemical purity (L-threo isomer) enables replication of the historical pharmacological profile in contemporary preclinical models.

Thiazolidine Scaffold Library Expansion for Non-Narcotic Antitussive Drug Discovery

Medicinal chemistry programs targeting non-opioid antitussive agents can incorporate Thiadrine as a foundational 2-iminothiazolidine scaffold compound. The thiazolidine class has produced moguisteine—an antitussive with efficacy comparable to codeine but devoid of opioid-mediated sedation and addiction liability [1]. Thiadrine's 2-imino substitution and 5-phenyl ring provide structural diversification points not present in moguisteine's N-acyl-2-substituted scaffold, enabling exploration of distinct structure-activity relationship vectors within the thiazolidine antitussive pharmacophore [2].

Quote Request

Request a Quote for Thiadrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.